molecular formula C14H12O4S2 B1277389 trans-1,2-Bis(phenylsulfonyl)ethylene CAS No. 963-16-6

trans-1,2-Bis(phenylsulfonyl)ethylene

Cat. No.: B1277389
CAS No.: 963-16-6
M. Wt: 308.4 g/mol
InChI Key: YGBXMKGCEHIWMO-VAWYXSNFSA-N
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Description

trans-1,2-Bis(phenylsulfonyl)ethylene (CAS 963-16-6) is a sulfur-containing compound characterized by two electron-withdrawing sulfonyl (-SO₂) groups attached to a central ethylene backbone. Its planar structure facilitates π-stacking interactions, while the sulfonyl moieties enhance electrophilicity, enabling participation in reactions such as Michael additions and nucleophilic attacks . The compound’s polarity, conferred by the sulfonyl groups, influences its solubility in polar solvents (e.g., acetonitrile, DMSO) and reactivity patterns in organic synthesis .

Properties

IUPAC Name

[(E)-2-(benzenesulfonyl)ethenyl]sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-12H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBXMKGCEHIWMO-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225042
Record name 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene]
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Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

963-16-6
Record name 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene]
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Record name 963-16-6
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Record name 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene]
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Record name trans-1,2-Bis(phenylsulfonyl)ethylene
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Preparation Methods

Condensation of Phenylsulfonyl Chloride with Ethylene

The most straightforward method involves reacting phenylsulfonyl chloride with ethylene in the presence of a base. Sodium hydroxide is typically employed to deprotonate intermediates and drive the reaction toward the trans configuration.

Reaction Conditions :

  • Reactants : Phenylsulfonyl chloride, ethylene gas
  • Base : NaOH (1–2 equiv)
  • Solvent : Dichloromethane or tetrahydrofuran
  • Temperature : 0–25°C
  • Yield : 60–75%

This method prioritizes steric control to favor the trans isomer. However, side reactions, such as over-sulfonylation or cis-isomer formation, necessitate careful temperature modulation.

N-Heterocyclic Carbene (NHC)-Catalyzed Rearrangement

NHC catalysts enable the isomerization of 1,1-bis(phenylsulfonyl)ethylene to the trans-1,2 isomer under mild conditions. Triazolium-derived catalysts (e.g., A ) are particularly effective.

Procedure :

  • Catalyst : Triazolium salt (10 mol%)
  • Base : Sodium tert-butoxide (1.2 equiv)
  • Solvent : Tetrahydrofuran
  • Temperature : 25°C
  • Time : 12–24 hours
  • Yield : Up to 96%

Mechanistic Insight :
The NHC forms a zwitterionic adduct with 1,1-bis(phenylsulfonyl)ethylene, facilitating sulfinate ejection and subsequent re-addition to yield the trans isomer. Cross-over experiments confirm the dynamic equilibrium between intermediates.

Photoisomerization of Cis-1,2-Bis(phenylsulfonyl)ethylene

Ultraviolet (UV)-mediated isomerization provides a high-yield route to the trans isomer from its cis counterpart. Bromine acts as a photosensitizer.

Protocol :

  • Substrate : Cis-1,2-bis(phenylsulfonyl)ethylene
  • Photosensitizer : Bromine (1–2 mol%)
  • Solvent : Chloroform or carbon tetrachloride
  • Light Source : UV lamp (254 nm)
  • Reaction Time : 15–60 minutes
  • Yield : 85–95%

Advantages :

  • Avoids harsh thermal conditions.
  • Scalable for industrial production.

Acid-Mediated Synthesis from Bromoalkynes and Sodium Sulfinates

A tandem reaction between bromoalkynes and sodium sulfinates under acidic conditions directly yields trans-1,2-bis(phenylsulfonyl)ethylene.

Optimized Conditions :

Parameter Value
Bromoalkyne Phenylethynyl bromide (1 equiv)
Sodium sulfinate 2.5 equiv
Acid 12 M HCl (1 equiv)
Solvent DMSO
Temperature 60°C
Yield 70–82%

Key Steps :

  • Nucleophilic attack of sulfinate on bromoalkyne.
  • Protolysis and elimination of HBr.

Industrial-Scale Production via Batch Reactors

Industrial methods optimize large-scale synthesis using batch reactors with advanced purification.

Typical Parameters :

  • Catalyst : Palladium on carbon (1–5 wt%)
  • Pressure : 10–20 bar (ethylene gas)
  • Temperature : 50–80°C
  • Purity : >98% (HPLC)

Challenges :

  • Managing exothermic reactions.
  • Minimizing byproducts like 1,1-bis(phenylsulfonyl)ethylene.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Limitations
Condensation 60–75 Mild Moderate Cis isomer contamination
NHC Catalysis 90–96 Room temperature High Catalyst cost
Photoisomerization 85–95 UV light High Bromine handling
Acid-Mediated 70–82 Acidic, heated Moderate Solvent toxicity
Industrial Batch >98 High pressure Very high Equipment costs

Case Study: Synthesis of (+)-7-Deoxypancratistatin

This compound was pivotal in the 19-step synthesis of (+)-7-deoxypancratistatin. The NHC-catalyzed method provided the required stereochemical purity (99% ee) for key Diels-Alder steps.

Critical Step :

  • Diels-Alder reaction with furan-derived diene.
  • Reductive desulfonylation using Li/NH3.

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Bis(phenylsulfonyl)ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Radical Chemistry

2.1 Radical Chain Reactions

BPSE serves as a potent radical C2 synthon, facilitating the generation of alkyl and aryl radicals. These radicals can then engage in chain reactions leading to the formation of complex organic molecules. Its ability to undergo β-scission allows for the selective cleavage of carbon-sulfur bonds, which is critical in synthesizing various derivatives .

2.2 Electron-Transfer Processes

The compound also plays a significant role in electron-transfer processes, where it can act as an electron acceptor or donor. This property is particularly useful in developing new synthetic pathways that involve radical intermediates, enhancing the efficiency and selectivity of reactions .

2.3 C–H Alkenylation

Another prominent application of BPSE is in radical-based C–H alkenylation reactions. This method allows for the introduction of alkenyl groups into aromatic compounds through direct C–H activation, providing a straightforward approach to functionalize complex molecules without the need for pre-functionalization .

Synthesis of Functionalized Aromatics

A study demonstrated the use of BPSE in synthesizing functionalized aromatic compounds via radical alkenylation. The researchers reported high yields and selectivity when using BPSE as a reagent, showcasing its effectiveness as a building block in organic synthesis .

Development of New Synthetic Methodologies

Another research highlighted BPSE's role in developing new synthetic methodologies that leverage its radical chemistry. By employing BPSE in various reaction conditions, scientists were able to create novel compounds with potential applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of trans-1,2-Bis(phenylsulfonyl)ethylene involves its ability to participate in various chemical reactions due to the presence of reactive sulfonyl groups. These groups can undergo nucleophilic attack, leading to the formation of new bonds and the creation of complex molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of the phenylsulfonyl groups .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group-Based Comparisons

Phosphino Analogues
  • trans-1,2-Bis(diphenylphosphino)ethylene (CAS 983-81-3): Molecular Formula: C₂₆H₂₂P₂ vs. C₁₄H₁₂O₄S₂ (sulfonyl variant). Key Properties: Phosphino (-PPh₂) groups confer strong σ-donor and π-acceptor capabilities, making this compound a versatile ligand in transition metal catalysis. It forms stable complexes with metals like Pd, Pt, and Ni, enabling applications in cross-coupling reactions . Physical Differences: Higher melting point (124°C) compared to sulfonyl derivatives, attributed to weaker intermolecular forces in the latter due to steric hindrance from sulfonyl groups .
  • 1,2-Bis(diphenylphosphino)ethane (dppe): Structural Variation: Ethane backbone (C-C single bond) vs. ethylene (C=C) in the sulfonyl compound. Impact: The ethane backbone increases flexibility, altering bite angles in metal coordination (e.g., 85° for dppe vs. 75° for diphosphinoethylene), which affects catalytic activity .
Pyridyl Analogues
  • trans-1,2-Bis(4-pyridyl)ethylene (BPE) :
    • Applications : Widely used in coordination polymers (e.g., Mn(II) complexes ) and cocrystals (e.g., with fluorescein ). Pyridyl groups enable π-π interactions and hydrogen bonding, critical for constructing supramolecular architectures .
    • Spectroscopic Utility : Exhibits strong Surface-Enhanced Raman Scattering (SERS) signals due to its conjugated π-system, making it a standard probe for evaluating plasmonic substrates .
Viologen Derivatives
  • N,N'-Dibenzyl-trans-1,2-bis(4-pyridinium)ethylene :
    • Charge Transfer : Forms inclusion complexes with crown ethers via charge-transfer interactions, enabling photochromic behavior absent in neutral sulfonyl compounds .

Physical and Structural Properties

Property Sulfonyl Derivative Phosphino Derivative BPE
Solubility High in polar solvents Low in polar solvents Moderate in DMF/water
Melting Point Not reported 124°C ~200°C (decomposes)
Conjugation Limited (non-planar SO₂) Non-conjugated (PPh₂) Fully conjugated (π-system)
Coordination Ability Weak (no lone pairs) Strong (P donors) Moderate (N donors)

Research Findings and Case Studies

  • Coordination Chemistry: BPE forms 1D/2D coordination polymers with Mn(II) and Ba(II), leveraging pyridyl N-donors for structural diversity . In contrast, sulfonyl derivatives lack lone pairs for metal coordination, limiting their use in inorganic frameworks .
  • SERS Activity :

    • BPE’s Raman signal intensity on silver substrates is 10× higher than sulfonyl analogues due to its planar, conjugated structure enhancing charge-transfer resonance .
  • Cocrystallization: BPE forms cocrystals with carboxylic acids (e.g., eicosanoic acid) via hydrogen bonding, while sulfonyl compounds prefer ionic interactions in polar media .

Biological Activity

trans-1,2-Bis(phenylsulfonyl)ethylene (CAS Number: 963-16-6) is a compound of significant interest in organic synthesis and catalysis. This article explores its biological activity, including mechanisms of action, applications in chemical reactions, and relevant case studies.

  • Molecular Formula : C14_{14}H12_{12}O4_4S2_2
  • Molecular Weight : 308.37 g/mol
  • Melting Point : 221-230 °C
  • Appearance : White to almost white powder or crystals

1. N-Heterocyclic Carbene (NHC)-Catalyzed Reactions

This compound has been utilized in NHC-catalyzed rearrangements, demonstrating its role as an electrophile in various organic transformations. These reactions typically proceed under mild conditions and yield high conversions. For instance, the conversion of 1,1-bis(phenylsulfonyl)ethylene to this compound was achieved with a yield of 96% using specific NHC catalysts .

2. Hydroxyalkenylation Protocol

A recent study developed a protocol for alkene hydroxyalkenylation using this compound as a radical acceptor. This method involves the nucleophilic hydroxylation of alkene radical cations to form β-hydroxyalkyl radicals. The process has shown good to high yields for the target products .

Biological Activity Overview

Activity Description
Catalytic Activity Acts as a catalyst in various organic transformations, enhancing reaction efficiency.
Electrophilic Behavior Functions as an electrophile in NHC-catalyzed reactions and hydroxyalkenylation processes.
Synthetic Applications Used in the total synthesis of complex organic molecules such as (+)-7-deoxypancratistatin .

Case Study 1: Total Synthesis of (+)-7-Deoxypancratistatin

In a notable application, this compound was employed in the total synthesis of (+)-7-deoxypancratistatin. This synthesis involved multiple steps and showcased the compound's utility in constructing complex molecular architectures .

Case Study 2: NHC-Catalyzed Isomerization

A study demonstrated that the use of NHC catalysts could facilitate the isomerization of vinyl sulfones to yield this compound efficiently. The mechanism involved carbene-promoted ejection and re-addition of a sulfinate group .

Safety and Toxicity

This compound is classified with several hazard statements indicating skin and eye irritation potential (H315, H319). Proper safety measures should be taken when handling this compound, including the use of gloves and eye protection .

Q & A

Q. What are the established synthetic routes for trans-1,2-bis(phenylsulfonyl)ethylene, and how are purity and structural integrity validated?

Methodological Answer: The synthesis of trans-1,2-bis-substituted ethylene derivatives typically involves coupling reactions between aryl sulfonyl chlorides and ethylene precursors under controlled conditions. For example, analogous compounds like trans-1,2-bis(4-pyridyl)ethylene are synthesized via solution-phase reactions with metal coordination or condensation steps . Post-synthesis, purification via recrystallization or column chromatography is critical. Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent geometry.
  • FT-IR spectroscopy to identify sulfonyl (S=O) stretching vibrations (~1150–1300 cm⁻¹).
  • Single-crystal X-ray diffraction (SCXRD) for definitive stereochemical assignment (see Table 1) .

Q. Table 1: Example Crystallographic Parameters for Analogous trans-Ethylene Derivatives

ParameterValue (Example from trans-1,2-bis(4-pyridyl)ethylene )
Space groupPna2₁
Unit cell dimensionsa = 9.1778 Å, b = 14.768 Å, c = 7.6109 Å
Refinement residualsR₁ = 0.036, wR₂ = 0.090

Q. How is single-crystal X-ray diffraction applied to resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer: SCXRD is the gold standard for determining stereochemistry. Key steps include:

Data Collection : Use a diffractometer (e.g., Rigaku Mercury CCD) with Mo Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .

Structure Solution : Direct methods (e.g., SHELXT) for initial phase determination, followed by refinement with SHELXL .

Validation : Check residuals (R₁ < 0.05 for high-quality data) and electron density maps for missing/overlooked atoms.
For phenylsulfonyl derivatives, special attention is needed for sulfur-oxygen bond lengths (typically ~1.43 Å) and dihedral angles between substituents.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies in bond lengths or angles may arise from:

  • Disorder in crystal packing : Use the SQUEEZE algorithm in PLATON to model solvent voids.
  • Twinned crystals : Apply twin-law refinement in SHELXL .
  • Thermal motion : Anisotropic refinement of atomic displacement parameters.
    Cross-validate with spectroscopic data (e.g., Raman or SERS) to confirm functional group orientations .

Q. What methodologies enable the use of this compound in supramolecular or solid-state chemistry?

Methodological Answer: The sulfonyl groups act as hydrogen-bond acceptors, facilitating supramolecular assembly. For example:

  • Solid-state reactions : UV-induced cycloaddition (e.g., directed by resorcinol in analogous systems) achieves 100% yield without solvents .
  • Coordination polymers : React with transition metals (e.g., Mn(II), Ba(II)) to form frameworks with tunable magnetic or ferroelectric properties .
    Key Steps :

Grind reactants with a stoichiometric template (e.g., resorcinol).

Irradiate with UV light (λ = 254–365 nm) to initiate [2+2] cycloaddition .

Q. How can surface-enhanced Raman spectroscopy (SERS) elucidate interfacial interactions of this compound on metallic substrates?

Methodological Answer: SERS amplifies Raman signals by 10¹⁴–10¹⁵× using plasmonic nanoparticles (e.g., Ag colloids) . For phenylsulfonyl derivatives:

Substrate Preparation : Optimize nanoparticle size (50–100 nm) for maximum enhancement .

DFT Calculations : Simulate vibrational modes (e.g., B3LYP/6-311+G(d)) to assign experimental peaks .

Detection Limits : Achieve single-molecule sensitivity by correlating SERS intensity with adsorption geometry .

Q. Table 2: Example SERS Peaks for Analogous trans-Ethylene Derivatives

CompoundKey Vibrational Modes (cm⁻¹)Enhancement Factor
trans-1,2-bis(4-pyridyl)ethylene 1605 (C=C), 1210 (C-N)~10¹⁴

Q. What strategies improve the reliability of SERS substrates for studying this compound?

Methodological Answer: Commercial SERS substrates often lack reproducibility. To mitigate this:

Substrate Screening : Use dark-field microscopy to select nanoparticles with uniform plasmonic hotspots .

Internal Standards : Co-adsorb a reference molecule (e.g., 4-mercaptobenzoic acid) for signal normalization .

Statistical Analysis : Collect ≥50 spectra per sample to account for spatial heterogeneity .

Q. How do computational methods (e.g., DFT) complement experimental data for this compound?

Methodological Answer: DFT calculations (e.g., B3LYP or BP86 functionals) predict:

  • Electronic structure : HOMO-LUMO gaps for redox behavior.
  • Vibrational spectra : Assign experimental Raman/SERS peaks .
  • Conformational stability : Compare trans vs. cis isomer energetics.
    Workflow :

Optimize geometry in Gaussian or ORCA.

Calculate Raman activities using polarizable continuum models (PCM).

Overlay experimental/theoretical spectra for validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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